molecular formula C22H21FN4O2S B11371463 N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-fluorophenyl)acetamide

N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-fluorophenyl)acetamide

Cat. No.: B11371463
M. Wt: 424.5 g/mol
InChI Key: QFFYYQLWKTXNBE-UHFFFAOYSA-N
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Description

N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-fluorophenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrrolidinone moiety, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-fluorophenyl)acetamide typically involves multiple steps. One common route starts with the preparation of the thiadiazole ring, which can be synthesized by reacting hydrazine derivatives with carbon disulfide in the presence of a base. The pyrrolidinone moiety is then introduced through a cyclization reaction involving an appropriate amine and a carbonyl compound. Finally, the fluorophenyl acetamide group is attached via an acylation reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-fluorophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for its targets, while the pyrrolidinone moiety may contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-fluorophenyl)acetamide is unique due to its combination of a thiadiazole ring and a fluorophenyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H21FN4O2S

Molecular Weight

424.5 g/mol

IUPAC Name

N-[5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide

InChI

InChI=1S/C22H21FN4O2S/c1-2-14-5-9-18(10-6-14)27-13-16(12-20(27)29)21-25-26-22(30-21)24-19(28)11-15-3-7-17(23)8-4-15/h3-10,16H,2,11-13H2,1H3,(H,24,26,28)

InChI Key

QFFYYQLWKTXNBE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)CC4=CC=C(C=C4)F

Origin of Product

United States

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